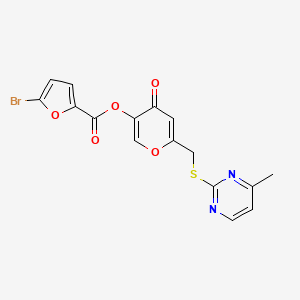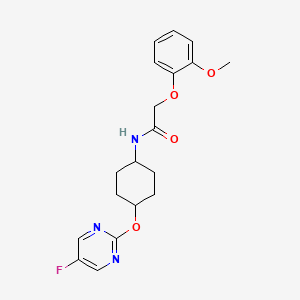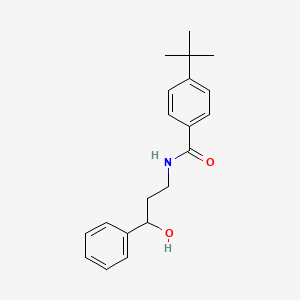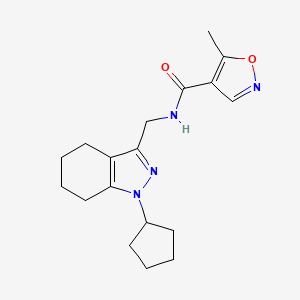![molecular formula C21H25N5O6 B2940336 methyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877617-95-3](/img/structure/B2940336.png)
methyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidopurinone, which is a type of purine. Purines are biologically significant and are found in many biological substances such as DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and require advanced organic chemistry techniques. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound contains a pyrimidopurinone core, which is a bicyclic structure consisting of a pyrimidine ring fused to a purine ring. It also has a dimethoxyphenyl group and an acetate group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the acetate group might make the compound more polar and increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
This compound is involved in the synthesis of complex organic molecules, including potential inhibitors of biological pathways and structures with specific physical or chemical properties. For example, Wanner et al. (1978) discussed the synthesis of purinyl derivatives as potential inhibitors in the biosynthesis of adenosine monophosphate (AMP), highlighting the compound's role in medicinal chemistry and drug development (Wanner, Hageman, Koomen, & Pandit, 1978). Similarly, Luna et al. (2009) explored the synthesis of 1,8-dioxooctahydroxanthenes, indicating the compound's utility in creating structures with unique packing properties (Luna, Cravero, Faccio, Pardo, Mombrú, & Seoane, 2009).
Crystal Structure Analysis
The analysis of crystal structures is another significant area of application. Khan et al. (2006) provided a detailed crystal structure analysis of a related compound, offering insights into the molecular arrangement and potential applications in understanding molecular interactions and designing new materials (Khan, Rama, Qadeer, Noor, & Kempe, 2006).
Biological Activity and Antioxidant Properties
Research on the enzymatic modification of phenolic compounds like 2,6-dimethoxyphenol by Adelakun et al. (2012) demonstrates the potential of derivatives in enhancing antioxidant capacity, which could be relevant for developing new therapeutic agents or dietary supplements with improved health benefits (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O6/c1-12-9-24(14-7-6-13(30-3)8-15(14)31-4)20-22-18-17(25(20)10-12)19(28)26(11-16(27)32-5)21(29)23(18)2/h6-8,12H,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXZZCDXXHVCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2940253.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2940257.png)



![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2940263.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2940264.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2940265.png)


![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2940268.png)

